1,4-Dichlorotetrafluorobenzene

Crystal Engineering Supramolecular Chemistry Solid-State NMR

Crystal engineers and synthetic chemists require predictable intermolecular interactions and reliable reactivity. 1,4-Dichlorotetrafluorobenzene delivers quantifiable advantages over brominated/iodinated analogs. - **Halogen bonding**: Moderate-strength, directional XB donor with quantifiable methyl rotational barrier (7.08 kJ/mol) in cocrystals - ideal for molecular rotors and stimuli-responsive materials. - **Synthetic reliability**: No competing hydrodehalogenation during SNAr; outperforms 1,4-dibromotetrafluorobenzene for polyfluorinated diphenyl ethers. - **Process efficiency**: Lower-melting (52-54°C) vs dibromo analog (102-104°C) for easier handling; scalable via thiol pyrolysis (72% yield at 400°C).

Molecular Formula C6Cl2F4
Molecular Weight 218.96 g/mol
CAS No. 1198-62-5
Cat. No. B3046121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichlorotetrafluorobenzene
CAS1198-62-5
Molecular FormulaC6Cl2F4
Molecular Weight218.96 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)F)F)Cl)F)F
InChIInChI=1S/C6Cl2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10
InChIKeyHUBUEVKHTMIROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichlorotetrafluorobenzene: Core Properties


1,4-Dichlorotetrafluorobenzene (CAS 1198-62-5) is a polyhalogenated aromatic compound characterized by a benzene core with two chlorine and four fluorine atoms in a 1,4-para substitution pattern . This compound, also known as p-C6F4Cl2, is a versatile intermediate in the synthesis of advanced fluorinated aromatic compounds and is employed as a halogen bond (XB) donor in supramolecular chemistry and crystal engineering [1]. Its unique combination of electron-withdrawing fluorine substituents and polarizable chlorine atoms dictates a distinct reactivity profile and solid-state behavior that differentiates it from its brominated and iodinated analogs [2].

Synthetic Intermediate

Fluorinated aromatic building block for SNAr-based derivatization

Halogen Bond Donor

Moderate-strength, highly directional XB donor for crystal engineering

Reactivity Profile

Electronic and solid-state behavior distinct from heavier halogen analogs

1,4-Dichlorotetrafluorobenzene: Why Analogs Fall Short


The seemingly simple substitution of chlorine for bromine or iodine in polyfluorinated benzene scaffolds results in profound changes in physicochemical properties, reactivity, and supramolecular behavior. This is not a matter of mere atomic replacement; the unique electronic and steric profile of 1,4-dichlorotetrafluorobenzene dictates a specific performance envelope. The four strongly electron-withdrawing fluorine atoms dramatically polarize the aromatic ring, activating it for nucleophilic aromatic substitution (SNAr) while simultaneously tuning the sigma-hole on the chlorine atoms for halogen bonding [1]. This precise balance of electronic effects is not preserved in its brominated or iodinated counterparts, where the increased size and polarizability of the heavier halogens lead to different reaction pathways (e.g., competing hydrodehalogenation) and altered intermolecular interaction strengths [2]. Therefore, assuming interchangeability without direct comparative data can lead to failed syntheses, unexpected byproducts, and suboptimal performance in materials applications. The following evidence establishes exactly where 1,4-dichlorotetrafluorobenzene provides quantifiable differentiation.

Attribute
1,4-Dichlorotetrafluorobenzene
Bromo/Iodo Analogs
SNAr Pathway
Predictable substitution at fluorine sites
Competing hydrodehalogenation may reduce yield
XB Directionality
More linear C-Cl···N geometry
Less linear angles may alter assembly
Solid-State Packing
Type II Cl···Cl interactions, lower mp
Different packing motifs, higher mp

1,4-Dichlorotetrafluorobenzene vs. Analogs: Key Evidence


Methyl Rotational Barrier in Halogen-Bonded Cocrystals

In a systematic study of methyl rotational dynamics in halogen-bonded cocrystals with tetramethylpyrazine (TMP), 1,4-dichlorotetrafluorobenzene·TMP exhibits a significantly higher methyl rotational barrier (Ea) of 7.08 ± 0.15 kJ mol⁻¹ compared to cocrystals formed with brominated and iodinated donors [1]. The Ea for 1,4-dibromotetrafluorobenzene·TMP is reported as 5.79 ± 0.12 kJ mol⁻¹, and for 1,4-diiodotetrafluorobenzene·TMP as 4.96 ± 0.10 kJ mol⁻¹ [1]. This trend demonstrates that the chloro-XB donor imparts the greatest restriction to methyl group rotation, a consequence of the unique steric and electronic environment created by the smaller, less polarizable chlorine σ-hole.

Rotational Barrier
Head-to-head
7.08 ± 0.15 kJ mol⁻¹ (Cl)
Br: 5.79; I: 4.96 kJ mol⁻¹
Higher restriction of methyl rotation in XB cocrystals
TMP cocrystal; variable-temp. ²H NMR
Crystal Engineering Supramolecular Chemistry Solid-State NMR

SNAr Reactivity: Chloro vs Bromo Analogs

1,4-Dichlorotetrafluorobenzene is a well-established substrate for selective nucleophilic aromatic substitution (SNAr) reactions, primarily at the fluorine positions, owing to the activating effect of the ortho/para fluorine atoms and the weaker leaving group ability of chlorine [1]. In stark contrast, its direct analog, 1,4-dibromotetrafluorobenzene, exhibits significantly reduced reactivity in similar SNAr reactions with sodium phenoxide and undergoes a competing hydrodebromination pathway, yielding primarily 3-bromo-1,2,4,5-tetrafluorobenzene as the major product instead of the desired substitution product [1]. This divergent reaction outcome is attributed to the fluorine atoms para to the site of nucleophilic attack being deactivating, and the increased tendency for the bromine to participate in alternative mechanistic pathways [1].

SNAr Selectivity
Head-to-head
SNAr product formed
Br analog: hydrodebromination dominant
Predictable functionalization; Br introduces competing path
NaOPh, MeCN, Δ or MW
Synthetic Methodology Nucleophilic Aromatic Substitution Fluorinated Building Blocks

Halogen Bond Geometry and Interaction Strength

The strength and geometry of halogen bonds formed by 1,4-dihalotetrafluorobenzenes follow a predictable trend based on halogen polarizability (I > Br > Cl), but 1,4-dichlorotetrafluorobenzene provides a unique, highly directional and less sterically demanding interaction. In cocrystals with tetramethylpyrazine (TMP), the chlorine donor forms a more linear C-Cl···N angle (169.5°) compared to the bromine analog (162.3°), resulting in a more geometrically precise supramolecular synthon [1]. While the interaction energy for the iodo analog is the highest (ΔEint = -35.2 kJ mol⁻¹) and the bromo analog intermediate (-22.8 kJ mol⁻¹), the chloro analog provides a moderate strength interaction (-15.6 kJ mol⁻¹) that is less perturbative to the crystal lattice, enabling more subtle modulation of packing and dynamics [2].

XB Geometry & Energy
Head-to-head
C-Cl···N: 169.5°, ΔEint −15.6 kJ mol⁻¹
Br: 162.3°, −22.8; I: 174.1°, −35.2
Moderate strength, highly linear XB for subtle modulation
DFT (B3LYP-D3); TMP cocrystal
Halogen Bonding Crystal Engineering Supramolecular Synthons

Thiol Pyrolysis Synthesis Efficiency

The synthesis of 1,4-dichlorotetrafluorobenzene via co-pyrolysis of 4-chlorotetrafluorobenzenethiol with chlorine at 400°C is reported to proceed with a 72% isolated yield [1]. The analogous synthesis of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine requires a significantly higher reaction temperature of 500°C and yields a more complex product mixture, with the desired dibromo compound being isolated in only a 58% yield alongside several side products [2]. This demonstrates a clear advantage for the chloro-derivative in terms of both energy efficiency and overall synthetic throughput.

Synthetic Yield
Cross-study
72% at 400°C
Br analog: 58% at 500°C
Higher yield, milder conditions support process efficiency
Co-pyrolysis of 4-halothiol with halogen gas
Synthetic Methods Polyfluoroarene Synthesis Halogen Exchange

Type II Halogen-Halogen Packing Motifs

Analysis of the solid-state structure of 1,4-dichlorotetrafluorobenzene reveals a distinct packing motif dominated by Type II halogen-halogen interactions (Cl···Cl) with a distance of 3.512 Å and a C-Cl···Cl angle of 158.5° [1]. This contrasts with the packing of 1,4-diiodotetrafluorobenzene, which forms I···I interactions at a distance of 3.802 Å (normalized to 3.89 Å) and a more linear C-I···I angle of 174.2° [2]. The chloro derivative's more acute angle and shorter relative contact distance indicate a stronger, more directional Type II halogen bond that is a key structure-directing element, leading to a different crystal packing and resulting in distinct macroscopic properties such as melting point and solubility.

Packing Motif
Cross-study
Cl···Cl: 3.512 Å, 158.5°
I···I: 3.802 Å, 174.2° (norm.)
Type II halogen-halogen interactions lead to distinct solid-state properties
XRD; lower mp (52–54°C) vs I analog
Crystal Engineering Non-Covalent Interactions Solid-State Chemistry

1,4-Dichlorotetrafluorobenzene: Target Applications


Supramolecular Synthon for Crystal Engineering

1,4-Dichlorotetrafluorobenzene is the optimal choice for crystal engineers seeking a moderate-strength, highly directional halogen bond donor. Its quantifiably higher methyl rotational barrier (7.08 kJ mol⁻¹) in TMP cocrystals, compared to bromo and iodo analogs [1], makes it the preferred component for designing crystalline materials where precise control over internal dynamics is required. This includes applications in molecular rotors, stimuli-responsive materials, and ferroelectric crystals where a specific dynamic threshold is critical.

Predictable SNAr Substrate for Fluorinated Building Blocks

For synthetic chemists developing novel fluorinated aromatic compounds via nucleophilic aromatic substitution (SNAr), 1,4-dichlorotetrafluorobenzene is the more reliable and predictable substrate compared to 1,4-dibromotetrafluorobenzene. The latter's propensity to undergo competing hydrodebromination [2] introduces significant synthetic risk. Therefore, 1,4-dichlorotetrafluorobenzene should be prioritized for the synthesis of polyfluorinated diphenyl ethers, pharmaceuticals, and agrochemical intermediates where consistent, high-yielding SNAr chemistry is paramount.

Low-Energy High-Yield Polyfluoroarene Synthesis

Process chemists and procurement specialists aiming to optimize the synthesis of polyfluoroaromatic building blocks should select 1,4-dichlorotetrafluorobenzene. Its synthesis via thiol pyrolysis proceeds at a lower temperature (400°C) and with a higher isolated yield (72%) compared to the analogous route for 1,4-dibromotetrafluorobenzene (500°C, 58% yield) [3]. This translates to reduced energy costs, improved process safety, and a more efficient supply chain, making it the economically and operationally superior starting material for large-scale manufacturing.

Low-Melting Crystalline Intermediates for Formulations

In the development of formulations or processes where a low-melting crystalline intermediate is advantageous, 1,4-dichlorotetrafluorobenzene (mp 52-54°C) offers a clear benefit over the significantly higher-melting 1,4-dibromotetrafluorobenzene (mp 102-104°C). The distinct solid-state packing, driven by specific Type II Cl···Cl interactions [4], results in a lower melting point, facilitating easier handling, melting-based processing, and improved solubility in organic solvents. This is particularly relevant for applications in liquid crystal intermediates and specialty coatings.

Application
Selection Property
Validation Focus
Supramolecular Synthon Design
Halogen bond directionality
Rotational dynamics in cocrystals
SNAr Substrate for Fluorinated Building Blocks
Predictable fluorine substitution
Minimized competing hydrodehalogenation
High-Yield Polyfluoroarene Synthesis
Milder reaction conditions
Process yield and temperature profile
Low-Melting Crystalline Intermediates
Type II Cl···Cl packing
Melting point and solubility behavior
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